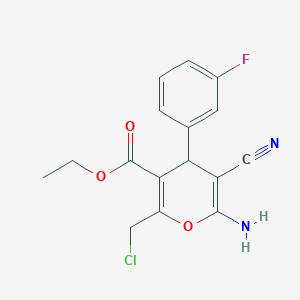![molecular formula C19H16N4OS2 B11565872 1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11565872.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that belongs to the class of triazole and benzothiazole derivatives
Méthodes De Préparation
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinoline and triazole rings, followed by the introduction of the benzothiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Applications De Recherche Scientifique
1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, making it valuable in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can be compared with other similar compounds, such as:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(benzothiazol-2-ylsulfanyl)ethanone: This compound lacks the triazole ring, which may result in different biological activities and properties.
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(triazol-3-ylsulfanyl)ethanone: This compound lacks the benzothiazole moiety, which may affect its stability and reactivity.
1-(quinolin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone: This compound lacks the dihydroquinoline ring, which may influence its electronic properties and interactions with biological targets.
Propriétés
Formule moléculaire |
C19H16N4OS2 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
InChI |
InChI=1S/C19H16N4OS2/c24-17(22-11-5-7-13-6-1-2-8-14(13)22)12-25-18-20-21-19-23(18)15-9-3-4-10-16(15)26-19/h1-4,6,8-10H,5,7,11-12H2 |
Clé InChI |
ROHGFZLTJYVCGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11565789.png)
![3-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl benzene-1,2-dicarboxylate](/img/structure/B11565791.png)
![2-(2,4-dinitrobenzoyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11565792.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B11565796.png)
![2-Bromo-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11565805.png)
![4-(4-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11565806.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11565809.png)
![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B11565815.png)
![2-[3-(1,3-Benzothiazol-2-yl)-5-benzyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11565817.png)

![(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11565826.png)
![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565834.png)
![10-Chloro-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11565836.png)
